

# A Technical Guide to the Active Compounds in Calendula officinalis Flower Extract

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## Compound of Interest

Compound Name: *Cerin*

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This document provides an in-depth technical overview of the primary bioactive compounds identified in *Calendula officinalis* (marigold) flower extracts. It includes quantitative data, detailed experimental protocols for extraction and analysis, and a review of the key signaling pathways through which these compounds exert their therapeutic effects.

## Core Bioactive Constituents

*Calendula officinalis* flowers are a rich source of a diverse range of secondary metabolites, which are responsible for their well-documented pharmacological properties, including anti-inflammatory, antioxidant, and wound-healing effects.<sup>[1]</sup> The principal classes of active compounds include flavonoids, triterpenoids, carotenoids, and phenolic acids.<sup>[1]</sup>

- **Flavonoids:** These polyphenolic compounds are significant contributors to the antioxidant and anti-inflammatory activities of marigold.<sup>[1][2]</sup> Key flavonoids identified include quercetin, rutin, kaempferol glycosides, isorhamnetin, and luteolin.<sup>[3][4]</sup> Flavonoids exert their effects by scavenging free radicals and modulating inflammatory pathways.<sup>[1][2]</sup>
- **Triterpenoids:** This class includes triterpene alcohols and their esters, as well as triterpenoid saponins (e.g., calendulosides).<sup>[1][5]</sup> The fatty acid esters of triterpenoids are largely responsible for the potent anti-inflammatory effects of *Calendula* extracts.<sup>[1]</sup>

- **Carotenoids:** These pigments, such as flavoxanthin, lutein, zeaxanthin, and lycopene, are responsible for the flower's vibrant orange-yellow color.<sup>[1]</sup> They are known for their powerful antioxidant activity, which plays a role in the plant's wound-healing and protective effects.<sup>[1]</sup><sup>[6]</sup>
- **Phenolic Acids:** Compounds like chlorogenic acid and 3,4-dicaffeoylquinic acid have been identified and contribute to the overall antioxidant and neuroprotective potential of the extracts.<sup>[5]</sup><sup>[7]</sup>
- **Essential Oils:** Volatile compounds, primarily sesquiterpene hydrocarbons and sesquiterpenols, contribute to the plant's aroma and antimicrobial properties.<sup>[8]</sup><sup>[9]</sup> Major constituents include  $\delta$ -cadinene and  $\alpha$ -cadinol.<sup>[9]</sup>

## Quantitative Analysis of Active Compounds

The concentration of bioactive compounds in *Calendula officinalis* extracts is highly dependent on the extraction method, solvent used, and the specific cultivar of the plant. The following tables summarize quantitative data from various studies.

Table 1: Total Phenolic (TPC) and Total Flavonoid Content (TFC) in *Calendula officinalis* Extracts

Extraction Method	Solvent/Fraction	Total Phenolic Content (TPC)	Total Flavonoid Content (TFC)	Reference
Mouthwash Preparation (2%)	Not Specified	313.40 ± 6.52 mg/g	76.66 ± 23.24 mg/g	[2]
Subcritical Water Extraction	Water (at 200°C)	116.61 ± 1.92 mg GAE/g	138.59 ± 2.03 mg RE/g	[10]
Maceration	Methanol	428.58 to 592.71 mg GAE/100g	135.06 to 233.39 mg QE/100g	[11]
Ultrasound-Assisted	70% Acetone	-	-	[12]
Maceration	Ethyl Acetate Fraction	125.18 ± 0.19 mg GAE/g	-	[12]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents.

Table 2: Concentration of Specific Phenolic Compounds in Calendula officinalis Extracts

Compound	Extraction Method	Concentration	Reference
Quercetin	Mouthwash Preparation (2%)	19.41 ± 4.34 mg/L	[2]
Pyrogallol	Maceration (Methanol Extract)	37.57 mg/g dry extract	[13]
Vanillic Acid	Maceration (EtOAc Fraction)	3.34 mg/g dry extract	[13]
Apigenin-6-C-rhamnose-8-glucose	Maceration (Methanol Extract)	18.34 mg/g dry extract	[13]
Hesperidin	Maceration (Methanol Extract)	0.66 mg/g dry extract	[13]
Gallic Acid	Ultrasound-Assisted (Methanol)	109 mg/g	[12]
Quercetin	Ultrasound-Assisted (Methanol)	11.74 mg/g	[12]

Table 3: Major Volatile Compounds in Calendula officinalis Essential Oil

Compound	Percentage (%)	Extraction Method	Reference
δ-Cadinene	22.5%	Steam Distillation	[9]
α-Cadinol	20.4%	Steam Distillation	[9]

## Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction and analysis of active compounds from *Calendula officinalis*.

a) Solvent Extraction (Maceration) This is a conventional method for extracting a broad range of compounds.[14]

- Preparation: Dry the *Calendula officinalis* flowers in a forced-air oven at 40°C for 48 hours to a constant weight.[\[15\]](#)[\[16\]](#) Pulverize the dried petals into a fine powder (e.g., particle size of 0.5 mm).[\[15\]](#)
- Extraction: Immerse approximately 10 g of the pulverized plant material in 100 mL of solvent (e.g., 80% methanol, 96% ethanol).[\[17\]](#) A typical plant material to solvent ratio is 1:10 (w/v).[\[15\]](#)[\[17\]](#)
- Maceration: Agitate the mixture at a constant speed (e.g., 150 rpm) in a shaker at 30°C in darkness for a specified period (e.g., 24-48 hours).[\[15\]](#)[\[17\]](#)
- Filtration & Concentration: Filter the resulting extract to remove solid plant residues.[\[18\]](#) Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to prevent thermal degradation of the compounds.[\[19\]](#)

b) Ultrasound-Assisted Extraction (UAE) UAE is a non-conventional method that uses acoustic cavitation to enhance extraction efficiency.[\[14\]](#)

- Preparation: Use dried, pulverized flower material as described for maceration.
- Extraction: Suspend the plant material in the chosen solvent (e.g., 70% ethanol) in an ultrasonic bath.
- Sonication: Apply ultrasonic waves at a specified frequency and power for a defined period (e.g., 15-30 minutes). The temperature should be controlled to avoid degradation.
- Recovery: Filter and concentrate the extract as described in the maceration protocol. Studies have shown that UAE can result in higher yields of bioactive compounds compared to conventional methods.[\[12\]](#)

c) Supercritical Fluid Extraction (SFE) This advanced technique uses a supercritical fluid, typically CO<sub>2</sub>, as the solvent. It is highly efficient and leaves no solvent residue.[\[19\]](#)

- Preparation: Load the dried, ground plant material into the extraction vessel.
- Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., above 31.1°C and 73.8 bar).

- Process: Pass the supercritical CO<sub>2</sub> through the plant material. The solvent power can be fine-tuned by adjusting temperature and pressure to selectively extract target compounds. [\[19\]](#)

- Separation: Depressurize the fluid in a separator vessel, causing the CO<sub>2</sub> to return to a gaseous state and precipitate the extracted compounds, which are then collected.

a) High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds HPLC is used for the separation, identification, and quantification of non-volatile compounds like flavonoids and phenolic acids. [\[17\]](#)[\[20\]](#)

- Sample Preparation: Prepare extract samples at a known concentration (e.g., 100 ppm) and filter through a 0.2 µm syringe filter before injection. [\[21\]](#)
- Chromatographic System: Use an HPLC system equipped with a photodiode array (DAD) detector. [\[20\]](#)
- Column: A reverse-phase C18 column (e.g., 4.6 × 150 mm, 2.7 µm particle size) is commonly used. [\[21\]](#)
- Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as (A) 0.1% formic acid in water and (B) acetonitrile. [\[20\]](#)[\[21\]](#)
  - Example Gradient: Start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute more hydrophobic compounds. [\[20\]](#)[\[21\]](#)
- Conditions: Maintain a constant column temperature (e.g., 30-40°C) and flow rate (e.g., 0.5-0.8 mL/min). [\[20\]](#)[\[21\]](#)
- Quantification: Identify compounds by comparing their retention times and UV spectra with those of pure standards. Quantify using calibration curves constructed from known concentrations of standards. [\[20\]](#)

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oils GC-MS is the standard method for analyzing volatile compounds in essential oils. [\[9\]](#)

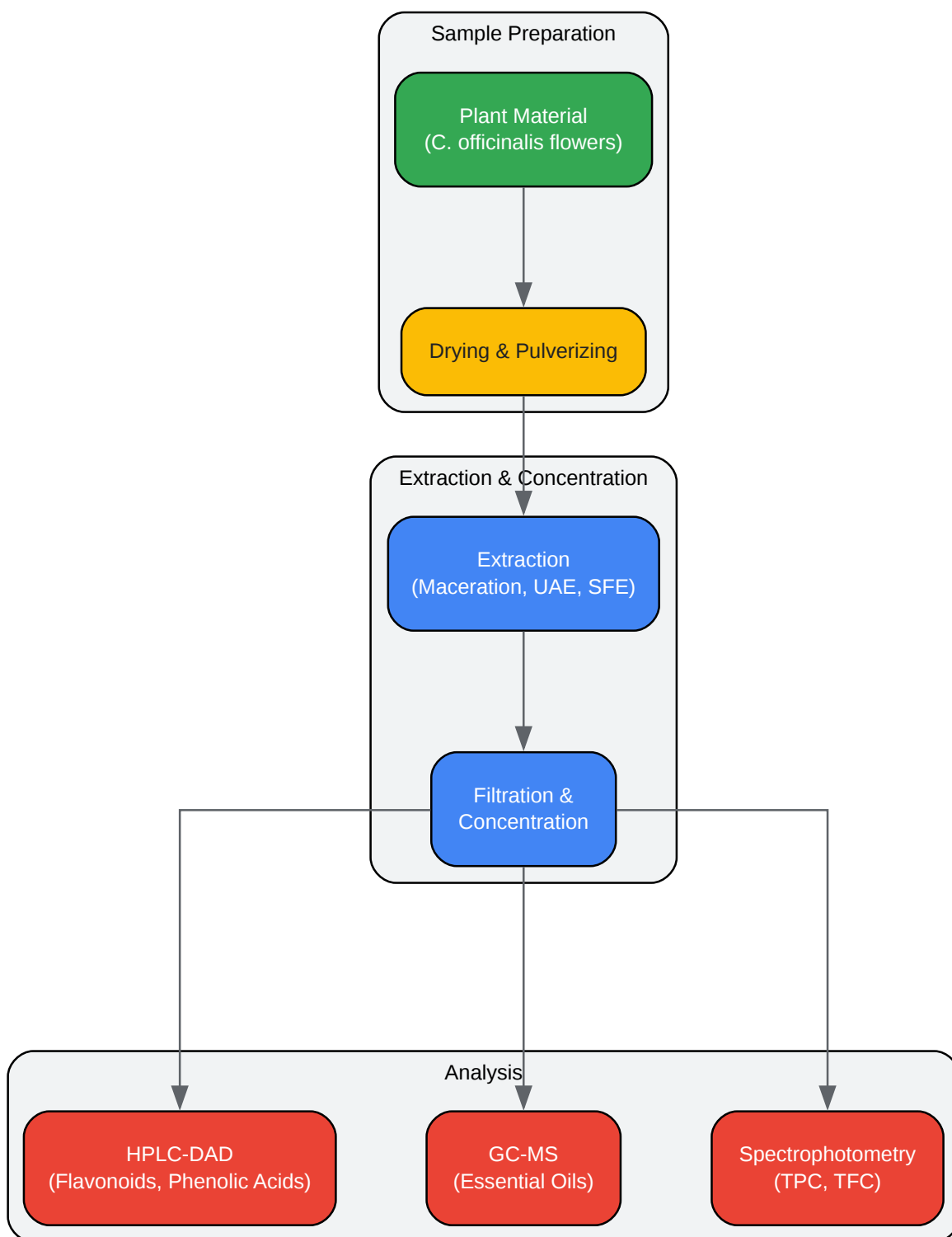
- Sample Preparation: Obtain the essential oil via steam distillation or headspace extraction. [\[9\]](#)

- GC System: Use a gas chromatograph coupled to a mass spectrometer.
  - Column: A non-polar capillary column (e.g., DB-5 or HP-5MS) is typically used.
  - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
  - Temperature Program:
    - Example Program: Start at a low initial temperature (e.g., 60°C), then ramp up to a final temperature (e.g., 280°C) at a controlled rate to separate the components.[\[9\]](#)
  - Identification: Identify compounds by comparing their mass spectra with spectral libraries (e.g., Wiley, NIST) and by comparing their retention indices with literature values.[\[9\]](#)
- c) Spectrophotometry for Total Phenolic and Flavonoid Content These colorimetric assays provide a rapid estimation of the total content of phenolics and flavonoids.
- Total Phenolic Content (Folin-Ciocalteu Assay):
    - Mix the extract with Folin-Ciocalteu reagent and sodium carbonate solution.
    - After incubation, measure the absorbance at ~760 nm.
    - Quantify the total phenolic content against a calibration curve prepared with gallic acid.[\[17\]](#)
  - Total Flavonoid Content (Aluminum Chloride Assay):
    - Mix the extract with 10% aluminum chloride and 1 M potassium acetate.[\[16\]](#)
    - After incubation, measure the absorbance at ~415 nm.[\[16\]](#)
    - Quantify the total flavonoid content against a calibration curve prepared with a standard like quercetin.[\[16\]](#)

## Mechanisms of Action and Signaling Pathways

The therapeutic effects of *Calendula officinalis* extracts are mediated through the modulation of several key cellular signaling pathways.

The process of investigating the active compounds in *Calendula officinalis* follows a logical workflow from raw material processing to final data analysis.

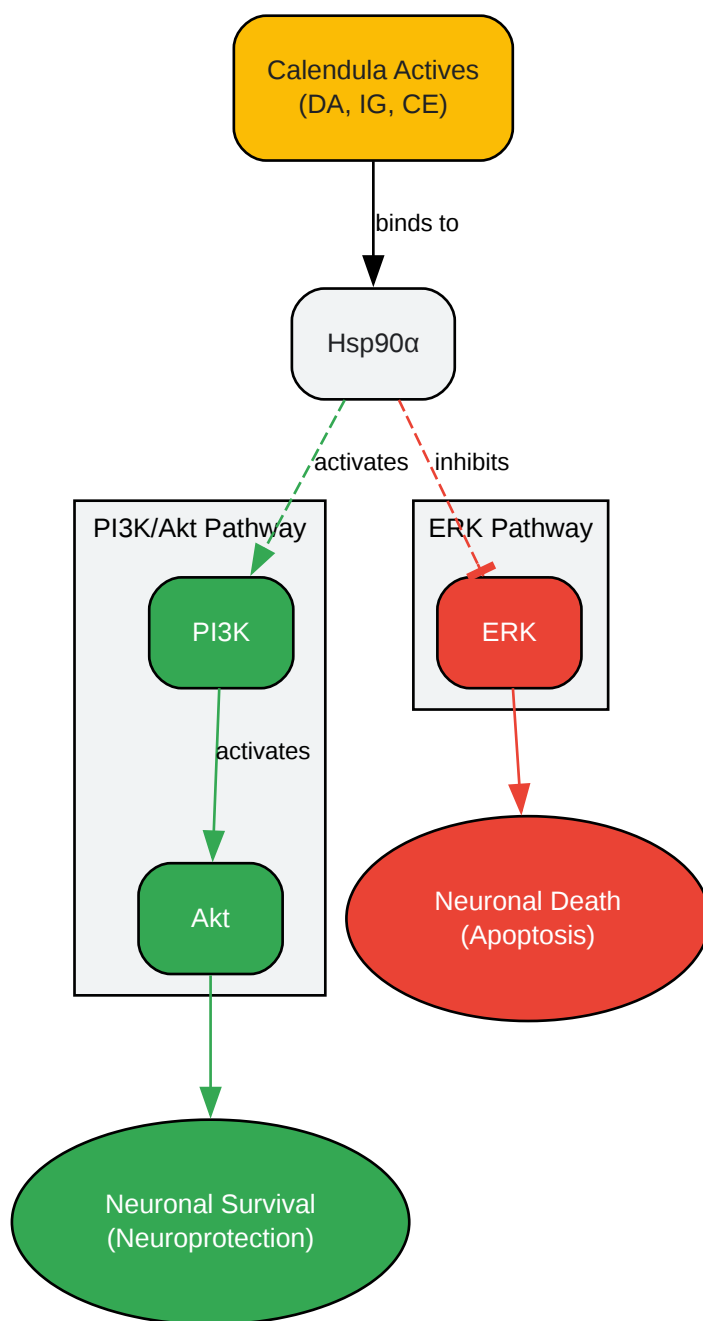




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Caption: General experimental workflow for the analysis of *Calendula officinalis*.

Certain active compounds in *Calendula*, such as 3,4-dicaffeoylquinic acid and isorhamnetin 3-O-glucoside, have demonstrated neuroprotective effects.<sup>[5]</sup> They achieve this by binding to Heat shock protein 90 $\alpha$  (Hsp90 $\alpha$ ), which leads to the simultaneous activation of the pro-survival PI3K/Akt pathway and inhibition of the pro-apoptotic ERK pathway, ultimately preventing neuronal death.<sup>[5][7][22]</sup>

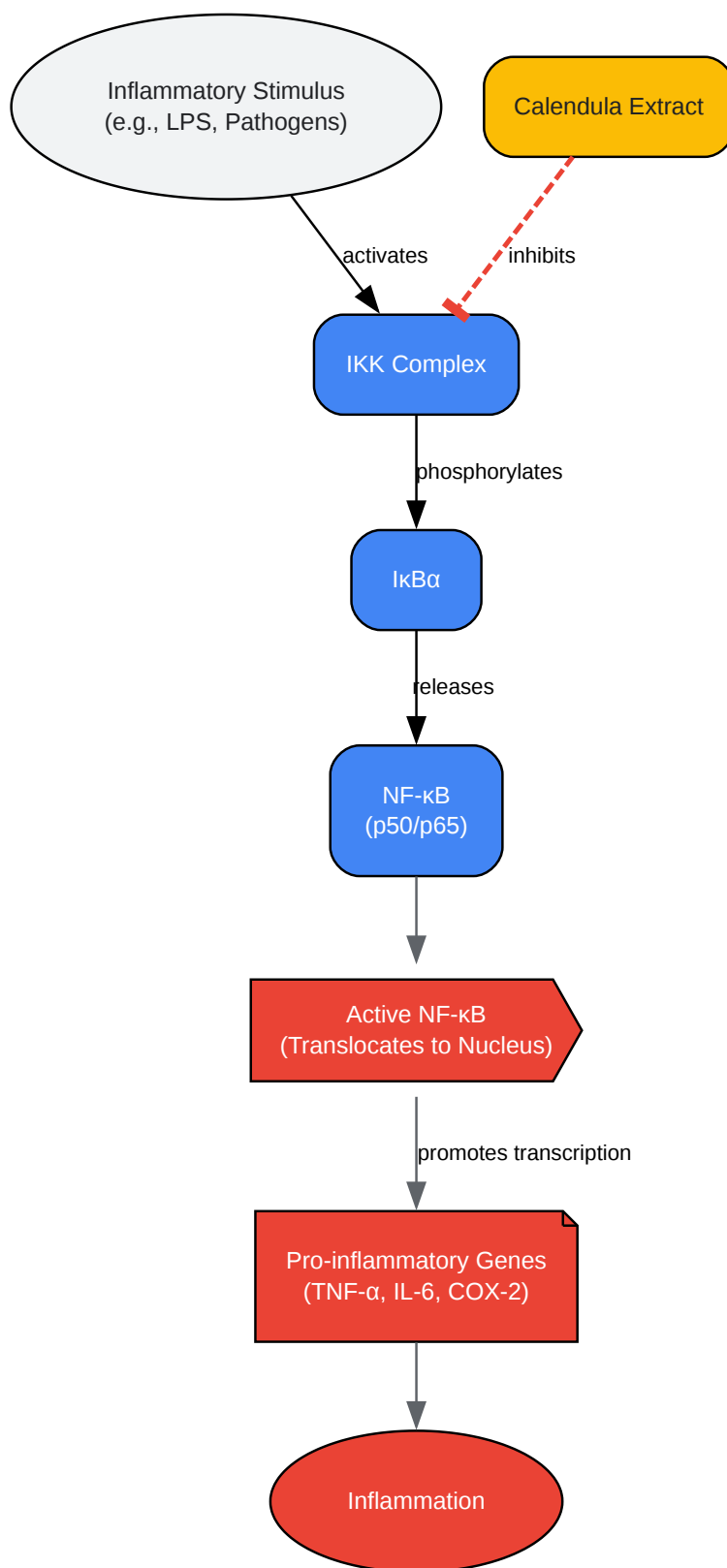


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Caption: Neuroprotective mechanism via PI3K/Akt activation and ERK inhibition.

The anti-inflammatory properties of *Calendula officinalis* are largely attributed to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[22] By inhibiting NF-κB activation, the extract reduces the transcription and

subsequent production of key pro-inflammatory mediators, including cytokines like TNF- $\alpha$ , IL-1 $\beta$ , and IL-6, and enzymes such as COX-2.[22]



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Caption: Anti-inflammatory action via inhibition of the NF- $\kappa$ B pathway.

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